1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine
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Overview
Description
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C10H9BrN2O It is a derivative of benzoxazole, featuring a bromine atom at the 5-position and a cyclopropanamine group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-aminobenzoxazole with cyclopropanecarboxylic acid or its derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclopropan-1-amine
- 1-(5-Fluoro-1,3-benzoxazol-2-yl)cyclopropan-1-amine
- 1-(5-Iodo-1,3-benzoxazol-2-yl)cyclopropan-1-amine
Uniqueness
1-(5-Bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific research applications where bromine’s properties are advantageous.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-(5-bromo-1,3-benzoxazol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H9BrN2O/c11-6-1-2-8-7(5-6)13-9(14-8)10(12)3-4-10/h1-2,5H,3-4,12H2 |
InChI Key |
OXIKQXQPRUAQSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=C(O2)C=CC(=C3)Br)N |
Origin of Product |
United States |
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